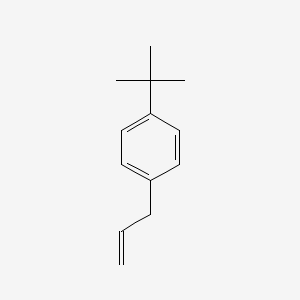

3-(4-tert-Butylphenyl)-1-propene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h5,7-10H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCJDSYKFPGANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373833 | |

| Record name | 3-(4-tert-Butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-45-4 | |

| Record name | 1-(1,1-Dimethylethyl)-4-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27798-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-Butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27798-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-tert-Butylphenyl)-1-propene (CAS 27798-45-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Versatility of a Key Synthetic Building Block

3-(4-tert-Butylphenyl)-1-propene, also known as 1-allyl-4-(tert-butyl)benzene, is a substituted aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive allyl group and a sterically bulky tert-butyl substituent on a phenyl ring, imparts unique properties that are leveraged in the creation of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. The methodologies and data presented herein are intended to equip researchers with the practical knowledge required to effectively utilize this compound in their work.

I. Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in research and development.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 27798-45-4 | [1] |

| Molecular Formula | C₁₃H₁₈ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| IUPAC Name | 1-tert-butyl-4-(prop-2-en-1-yl)benzene | [1] |

| Synonyms | 1-Allyl-4-(tert-butyl)benzene, this compound | [1] |

| Appearance | Colorless oily liquid (pure) | [2] |

| Boiling Point | >250°C at 101.3 kPa (with some discoloration) | [3] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302, H312, H332[1]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501[1]

II. Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This section details a representative protocol.

Reaction Principle: The Grignard Reaction

The core of this synthesis involves the reaction of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, with an electrophile, allyl bromide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of allyl bromide, resulting in the formation of the desired product.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-tert-Butylbromobenzene

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve 4-tert-butylbromobenzene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 4-tert-butylbromobenzene solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux.

-

Slowly add the remaining 4-tert-butylbromobenzene solution to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve allyl bromide in anhydrous THF and add it to the dropping funnel.

-

Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[4]

-

III. Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aromatic protons will appear as two doublets in the range of δ 7.1-7.4 ppm.

-

The vinyl protons will show complex multiplets between δ 5.0-6.0 ppm.

-

The allylic protons will be a doublet around δ 3.3 ppm.

-

The tert-butyl protons will present as a singlet at approximately δ 1.3 ppm.

-

-

¹³C NMR (Predicted):

-

Aromatic carbons will be observed in the region of δ 125-150 ppm.

-

The vinyl carbons will appear between δ 115-138 ppm.

-

The allylic carbon will be around δ 40 ppm.

-

The quaternary carbon of the tert-butyl group will be near δ 34 ppm, and the methyl carbons of the tert-butyl group will be around δ 31 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring (~3050-3100 cm⁻¹)

-

C-H stretching of the alkyl groups (~2850-2960 cm⁻¹)

-

C=C stretching of the alkene and aromatic ring (~1600-1650 cm⁻¹ and ~1450-1600 cm⁻¹, respectively)

-

Out-of-plane C-H bending for the para-substituted aromatic ring (~800-840 cm⁻¹)

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 159) and the tropylium ion rearrangement.[5]

IV. Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a key structural motif in various biologically active molecules. The presence of the tert-butyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.

Precursor to Agrochemicals: The Case of Fenpropimorph

A significant application of a derivative of this compound is in the synthesis of the fungicide Fenpropimorph .[1] Fenpropimorph is a morpholine fungicide used to control a variety of fungal diseases in cereals and other crops.[6] The synthesis of Fenpropimorph involves the reaction of 3-(4-tert-butylphenyl)-2-methylpropanal with 2,6-dimethylmorpholine.[2] The propanal intermediate is synthesized from p-tert-butylbenzaldehyde and propionaldehyde.[2] This highlights the utility of the 4-tert-butylphenylpropyl core structure in the agrochemical industry.

Caption: Synthetic pathway to Fenpropimorph.

Building Block for Anti-Inflammatory Agents

Derivatives of the 3-phenyl-prop-2-en-1-one scaffold, which can be synthesized from precursors related to this compound, have shown promise as anti-inflammatory agents.[7] These compounds have been found to inhibit neutrophilic inflammation by modulating MAPK and Akt pathways.[7] The 4-tert-butylphenyl group in these structures often contributes to the observed biological activity. Research in this area suggests that the core structure is a viable starting point for the development of novel anti-inflammatory drugs.[8][9]

V. Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation via the Grignard reaction and the presence of reactive functional groups make it an attractive starting material for the synthesis of more complex molecules. Its incorporation into the structure of the fungicide Fenpropimorph demonstrates its practical utility. Furthermore, the anti-inflammatory activity observed in its derivatives suggests that this scaffold holds potential for the discovery of new therapeutic agents. Future research could explore the development of novel catalysts for its synthesis and the expansion of its applications in the synthesis of a wider range of biologically active compounds.

VI. References

-

PubChem. 1-(Allyloxy)-4-tert-butylbenzene. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Google Patents. CN103275030A - Synthesis method of fenpropimorph.

-

Google Patents. CN103275030B - Synthesis method of fenpropimorph.

-

Google Patents. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph.

-

Organic Syntheses. 6-Chloro-1-hexene. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246584). [Link]

-

National Center for Biotechnology Information. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

PubChem. 4-Tert-butyl-1-n-butylbenzene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. Fenpropimorph. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Benzene, tert-butyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Benzene, tert-butyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]

-

Food and Agriculture Organization of the United Nations. fenpropimorph (188). [Link]

-

PubMed. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. [Link]

-

PubChem. 4-tert-Butylphenylmagnesium bromide solution. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. 4-t-Butyl-o-xylene. NIST Chemistry WebBook. [Link]

-

PubMed. Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. [Link]

-

PubChem. p-tert-Butylanisole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. [Link]

-

National Institute of Standards and Technology. Benzene, 1,4-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]

-

SpectraBase. 1,4-Di-tert-butylbenzene. [Link]

-

SpectraBase. 1-(Allyloxy)-4-isopropylbenzene. [Link]

-

MassBank. Benzene and substituted derivatives. [Link]

-

PubChem. Estragole. National Center for Biotechnology Information. [Link]

-

Wikipedia. Estragole. [Link]

-

ResearchGate. Purification of 1, 2-butylene oxide by extractive distillation. [Link]

-

SIELC Technologies. Estragole. [Link]

-

Google Patents. US3884769A - Process for purifying benzene and toluene by extractive azeotropic distillation.

Sources

- 1. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 2. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzene, tert-butyl- [webbook.nist.gov]

- 6. Fenpropimorph | C20H33NO | CID 93365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(4-tert-Butylphenyl)-1-propene

This guide provides a comprehensive technical overview of 3-(4-tert-butylphenyl)-1-propene (also known as 1-allyl-4-tert-butylbenzene), a molecule of interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its structural elucidation, synthetic pathways, and the rationale behind its potential utility in drug development, grounded in established chemical principles and supported by authoritative references.

Molecular Identity and Physicochemical Properties

This compound is an aromatic hydrocarbon featuring a benzene ring substituted with a tert-butyl group at the para position and an allyl group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ | PubChem[1] |

| Molecular Weight | 174.28 g/mol | PubChem[1] |

| IUPAC Name | 1-tert-butyl-4-(prop-2-en-1-yl)benzene | PubChem[1] |

| CAS Number | 27798-45-4 | PubChem[1] |

| Boiling Point | 105 °C at 10.5 mmHg | ChemicalBook[2] |

| Density (predicted) | 0.869 g/cm³ | - |

The presence of the bulky, lipophilic tert-butyl group significantly influences the molecule's physical properties and its interactions in biological systems.[3] This group can enhance metabolic stability by sterically hindering enzymatic degradation of the aromatic ring.[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through a nickel-catalyzed cross-coupling reaction between an aryl Grignard reagent and an allyl halide, a variant of the Kumada coupling.[3][5] This method is favored for its use of readily available and cost-effective starting materials.[3]

Proposed Synthetic Workflow

The overall synthetic strategy involves two main stages: the formation of the Grignard reagent and the subsequent cross-coupling reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on the general method described in Japanese Patent JPH0543485A for the synthesis of substituted allylbenzenes via a Grignard reaction.[3]

Materials:

-

4-tert-Butylbromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Allyl chloride

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-tert-butylbromobenzene (1 equivalent) in anhydrous THF via the dropping funnel. Maintain a gentle reflux by controlling the addition rate and external heating if necessary.

-

After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent, 4-tert-butylphenylmagnesium bromide.

-

-

Cross-Coupling Reaction:

-

To the freshly prepared Grignard reagent, add a catalytic amount of NiCl₂(dppp) (0.01 equivalents).

-

Slowly add allyl chloride (1 equivalent) via the dropping funnel while maintaining the reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or a similar organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Structural Elucidation through Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Aromatic protons ortho to the allyl group |

| ~7.15 | Doublet | 2H | Aromatic protons meta to the allyl group |

| ~5.95 | Multiplet | 1H | Vinylic proton (-CH=) |

| ~5.05 | Multiplet | 2H | Terminal vinylic protons (=CH₂) |

| ~3.35 | Doublet | 2H | Allylic protons (-CH₂-) |

| ~1.30 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will distinguish the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | Quaternary aromatic carbon attached to the tert-butyl group |

| ~138 | Quaternary aromatic carbon attached to the allyl group |

| ~137 | Vinylic carbon (-CH=) |

| ~128 | Aromatic CH carbons ortho to the allyl group |

| ~125 | Aromatic CH carbons meta to the allyl group |

| ~116 | Terminal vinylic carbon (=CH₂) |

| ~40 | Allylic carbon (-CH₂) |

| ~34 | Quaternary carbon of the tert-butyl group |

| ~31 | Methyl carbons of the tert-butyl group |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 174

-

Major Fragments:

-

m/z = 159: Loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation.

-

m/z = 133: Loss of an allyl radical (•C₃H₅), a benzylic cleavage.

-

m/z = 117: Loss of the entire tert-butyl group (•C₄H₉).

-

m/z = 57: The tert-butyl cation (C₄H₉⁺).

-

Sources

- 1. 1-(Allyloxy)-4-tert-butylbenzene | C13H18O | CID 600124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

3-(4-tert-Butylphenyl)-1-propene synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-(4-tert-Butylphenyl)-1-propene

Introduction

This compound is an organic compound of interest in various fields of chemical synthesis, serving as a versatile building block for more complex molecules. The presence of the allyl group and the substituted aromatic ring allows for a wide range of subsequent chemical transformations. The development of robust, efficient, and scalable synthesis pathways is crucial for its application in research and development. This guide provides a detailed examination of two primary, field-proven methodologies for the synthesis of this compound: a Grignard-based nucleophilic addition and a palladium-catalyzed Heck cross-coupling reaction. Each pathway is analyzed for its mechanistic underpinnings, experimental protocol, and strategic advantages, offering researchers a comprehensive resource for selecting and implementing the optimal synthesis strategy.

Pathway 1: Grignard-Based Synthesis via Nucleophilic Coupling

This classical organometallic approach leverages the potent nucleophilicity of a Grignard reagent to form the key carbon-carbon bond. The strategy involves the reaction of a Grignard reagent derived from a 4-tert-butylphenyl halide with an allyl halide. This method is valued for its high yields and the use of readily available starting materials.

Strategic Overview & Mechanistic Rationale

The core of this pathway is the formation of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, from 1-bromo-4-tert-butylbenzene and magnesium metal.[1] Grignard reagents are powerful nucleophiles and strong bases, with the carbon-magnesium bond being highly polarized, rendering the carbon atom carbanionic in character.[2] The subsequent step is a nucleophilic substitution (coupling) reaction where the Grignard reagent attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired product. The reaction must be conducted under strictly anhydrous conditions, as any protic solvent (like water) will protonate and quench the Grignard reagent, leading to reaction failure.[3][4]

The mechanism proceeds in two main stages:

-

Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-4-tert-butylbenzene. This redox reaction forms the organomagnesium halide.[1]

-

Nucleophilic Coupling: The nucleophilic carbon of the 4-tert-butylphenylmagnesium bromide attacks the terminal methylene carbon of allyl bromide. This forms the new carbon-carbon bond and expels magnesium bromide. While alkyl bromides can react with allylmagnesium bromide without a catalyst in THF, this pathway utilizes the aryl Grignard as the nucleophile.[5]

Detailed Experimental Protocol

Materials: 1-bromo-4-tert-butylbenzene, magnesium turnings, iodine crystal (optional, for initiation), allyl bromide, anhydrous diethyl ether or tetrahydrofuran (THF), saturated aqueous ammonium chloride solution. All glassware must be oven- or flame-dried prior to use.

-

Preparation of the Grignard Reagent:

-

To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents). [6] * Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a small crystal of iodine if initiation is difficult.

-

Prepare a solution of 1-bromo-4-tert-butylbenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. [6] * After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

Add allyl bromide (1.0 equivalent) dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. [7] * After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

-

Data Summary

| Reagent/Material | Molar Ratio | Key Parameters | Expected Yield |

| 1-Bromo-4-tert-butylbenzene | 1.0 | Starting aryl halide | N/A |

| Magnesium Turnings | 1.1 | Excess to ensure full conversion | N/A |

| Allyl Bromide | 1.0 | Allyl source | N/A |

| Anhydrous Ether/THF | Solvent | Must be strictly anhydrous | N/A |

| Product | 70-85% |

Pathway 2: Palladium-Catalyzed Heck Reaction

The Heck reaction, a cornerstone of modern organic synthesis, provides an elegant and powerful method for C-C bond formation. [8]This pathway involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this translates to the reaction between 4-bromo-tert-butylbenzene and propene gas.

Strategic Overview & Mechanistic Rationale

The Mizoroki-Heck reaction is a vinylation of an aryl halide. [8][9]The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate. [10]The catalytic cycle involves three key steps: oxidative addition, migratory insertion, and β-hydride elimination. [11][12]A base, such as triethylamine, is required to regenerate the active Pd(0) catalyst at the end of the cycle. [10]This method offers high functional group tolerance and is often stereoselective. [9][10] The catalytic cycle proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-tert-butylbenzene, forming a square planar Pd(II) complex. [8][10]2. Migratory Insertion (Carbopalladation): Propene coordinates to the Pd(II) complex. The aryl group then migrates from the palladium to one of the alkene carbons. This insertion typically occurs with syn stereochemistry. [10]The regioselectivity favors addition of the aryl group to the less substituted carbon of the alkene, placing the palladium on the more substituted carbon. [13]3. β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final alkene product. This step is also typically syn. [10]4. Reductive Elimination: The base removes HBr from the palladium-hydride complex, regenerating the Pd(0) catalyst to continue the cycle.

Detailed Experimental Protocol

Materials: 4-bromo-tert-butylbenzene, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), propene gas, and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup:

-

To a pressure-rated reaction vessel (e.g., a Schlenk tube or autoclave) equipped with a magnetic stir bar, add 4-bromo-tert-butylbenzene (1.0 equivalent), palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and triethylamine (1.5-2.0 equivalents). [10] * Add the anhydrous, deoxygenated solvent (e.g., DMF).

-

Seal the vessel, then purge with an inert gas.

-

-

Reaction Execution:

-

Introduce propene gas into the vessel, either by bubbling it through the solution for a period or by pressurizing the vessel to a specific pressure.

-

Heat the reaction mixture to 80-120 °C with vigorous stirring. [13] * Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Cool the reaction vessel to room temperature and carefully vent any excess propene pressure.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and precipitated salts. [10] * Transfer the filtrate to a separatory funnel and dilute with water and an extraction solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Data Summary

| Reagent/Material | Molar Ratio/Loading | Key Parameters | Expected Yield |

| 4-Bromo-tert-butylbenzene | 1.0 | Starting aryl halide | N/A |

| Propene | Excess | Alkene coupling partner | N/A |

| Palladium(II) Acetate | 1-5 mol% | Catalyst precursor | N/A |

| Triphenylphosphine | 2-10 mol% | Ligand | N/A |

| Triethylamine | 1.5 - 2.0 eq. | Base | N/A |

| Product | 65-80% |

Comparative Analysis

| Feature | Grignard Synthesis | Heck Reaction |

| Reagents | Requires stoichiometric magnesium; sensitive to moisture. | Uses catalytic palladium; requires a base and often a ligand. |

| Conditions | Strictly anhydrous; often cryogenic for addition steps. | Inert atmosphere; elevated temperatures. |

| Scalability | Generally straightforward to scale up. | Can be challenging due to gas handling and catalyst cost/removal. |

| Cost | Lower reagent cost (magnesium vs. palladium). | Higher cost due to the precious metal catalyst. |

| Functional Groups | Intolerant of acidic protons (e.g., -OH, -NH, -COOH). | Tolerates a wider range of functional groups. [10] |

| Waste | Generates stoichiometric magnesium salts. | Generates stoichiometric amine salts; potential for heavy metal waste. |

Conclusion

Both the Grignard-based coupling and the palladium-catalyzed Heck reaction represent viable and effective pathways for the synthesis of this compound. The choice between them depends heavily on the specific requirements of the synthesis. The Grignard reaction is a cost-effective and high-yielding method ideal for laboratory-scale synthesis where starting materials lack sensitive functional groups. In contrast, the Heck reaction, while more expensive and technically demanding, offers superior functional group tolerance, making it a more versatile tool for the synthesis of complex, functionalized analogues of the target molecule. This guide provides the foundational knowledge for researchers to confidently apply these powerful synthetic transformations.

References

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

Albert, J., et al. (2009). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. The Journal of Organic Chemistry, 74(14), 5049-5058. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube. Retrieved from [Link]

-

Davey, P. N., et al. (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry, 7, 224-229. Retrieved from [Link]

-

University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Research Explorer. Retrieved from [Link]

-

Hart, H., et al. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-Chloro-1-hexene. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Allylic Grignard reagents. Thieme. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

-

Gung, B. W. (2013). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Molecules, 18(10), 12381–12419. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Sharma, G. V. M., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Retrieved from [Link]

-

Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

Brainly. (2018). When bromobenzene reacts with propene in a Heck reaction.... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H18). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN101891599B - 3,4,5-trifluoro-phynyl tertiary butyl ether.

-

University of Massachusetts Boston. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. cerritos.edu [cerritos.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Heck Coupling | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. brainly.com [brainly.com]

A Comprehensive Guide to the Spectroscopic Characterization of 3-(4-tert-Butylphenyl)-1-propene

Abstract: This technical guide provides a detailed exploration of the spectroscopic profile of 3-(4-tert-Butylphenyl)-1-propene (also known as 1-allyl-4-tert-butylbenzene), a substituted aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical basis and practical methodologies for acquiring and interpreting its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related structural analogs to present a highly accurate, predicted spectroscopic profile. This approach serves as a robust framework for compound verification, quality control, and mechanistic studies.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol , is a molecule of interest due to its unique combination of structural motifs: a 1,4-disubstituted (para) aromatic ring, a sterically bulky tert-butyl group, and a reactive allyl group.[1] These features impart specific chemical properties that can be precisely elucidated using a suite of spectroscopic techniques. The tert-butyl group, a common feature in pharmaceutical and material science applications, influences solubility and conformational behavior, while the terminal alkene of the allyl group provides a site for polymerization and functionalization.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of such molecules. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently analyze this compound or its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural map can be assembled.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol describes a self-validating system for obtaining high-quality NMR data. The causality behind each step is explained to ensure reproducibility and accuracy.

Rationale for Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for non-polar aromatic compounds like this compound.[2] Its deuteration prevents a large solvent signal from obscuring the analyte peaks in ¹H NMR, and its known residual peak (δ ≈ 7.26 ppm) serves as a convenient internal reference.[2]

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial. To ensure complete dissolution and a homogenous solution, which is critical for sharp, well-resolved peaks, gently vortex the sample.[2][3]

-

Filtration and Transfer: To remove any microscopic particulate matter that can disrupt the magnetic field homogeneity and degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

-

Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.[3]

-

Locking: The instrument automatically locks onto the deuterium signal of the CDCl₃. This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring stable and accurate chemical shift measurements.[4]

-

Shimming: An automated shimming process is performed to optimize the homogeneity of the magnetic field. This minimizes peak broadening and maximizes spectral resolution, which is essential for resolving fine coupling patterns.[2][3]

-

-

Data Acquisition: Utilize standard acquisition parameters for ¹H and ¹³C NMR. A sufficient number of scans (typically 8-16 for ¹H, 1024 or more for ¹³C) are averaged to achieve a high signal-to-noise ratio.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the tert-butyl, aromatic, and allyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Field-Proven Insights |

| ~7.30 | Doublet (d) | 2H | H-c (Aromatic) | Protons on a benzene ring adjacent to an alkyl group typically appear around 7.1-7.3 ppm. These two protons are chemically equivalent due to free rotation of the C-C bond. They will appear as a doublet due to coupling with H-d. |

| ~7.12 | Doublet (d) | 2H | H-d (Aromatic) | These protons are ortho to the tert-butyl group and will appear as a doublet due to coupling with H-c. The electron-donating nature of the alkyl groups causes them to be slightly more shielded (upfield) than the H-c protons. |

| ~5.95 | Multiplet (ddt) | 1H | H-f (Allyl) | This is the internal vinylic proton. It will be significantly deshielded, appearing between 5.5-6.5 ppm.[3] It will be split by the trans-proton H-g (~17 Hz), the cis-proton H-h (~10 Hz), and the allylic protons H-e (~6.5 Hz), resulting in a complex multiplet. |

| ~5.05 | Multiplet | 2H | H-g, H-h (Allyl) | These are the terminal vinylic protons. They appear in the range of 4.5-5.5 ppm.[3] They are diastereotopic and will show distinct splitting patterns (doublet of doublets) due to geminal, cis, and trans coupling, though the signals may overlap. |

| ~3.35 | Doublet (d) | 2H | H-e (Allyl) | These are the allylic protons, adjacent to both the aromatic ring and the double bond. They typically resonate between 1.8-3.5 ppm.[3] Their position is downfield due to the influence of the aromatic ring. They will be split into a doublet by the adjacent vinylic proton H-f. |

| 1.31 | Singlet (s) | 9H | H-a (tert-Butyl) | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a sharp, strong singlet.[5] Its upfield position (~1.3 ppm) is characteristic of alkyl protons on an aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

| Predicted δ (ppm) | Assignment | Rationale & Field-Proven Insights |

| ~149.0 | C-4 (Aromatic) | Quaternary aromatic carbon attached to the tert-butyl group. Its chemical shift is significantly downfield due to substitution. |

| ~138.0 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the allyl group. |

| ~137.5 | C-6 (Allyl) | The internal carbon of the C=C double bond, deshielded by the double bond environment. Alkene carbons typically appear between 100-150 ppm.[4] |

| ~128.5 | C-2 (Aromatic) | Aromatic CH carbons adjacent to the allyl substituent. |

| ~125.5 | C-3 (Aromatic) | Aromatic CH carbons adjacent to the tert-butyl substituent. |

| ~115.5 | C-7 (Allyl) | The terminal carbon of the C=C double bond (=CH₂), which is typically more shielded (upfield) than the internal alkene carbon.[1] |

| ~40.0 | C-5 (Allyl) | The allylic CH₂ carbon. Its shift is characteristic of an sp³ carbon attached to an aromatic ring. |

| ~34.5 | C-8 (tert-Butyl, Quaternary) | The quaternary carbon of the tert-butyl group. Quaternary carbons often show lower intensity signals. |

| ~31.5 | C-9 (tert-Butyl, Methyl) | The three equivalent methyl carbons of the tert-butyl group. This signal will be characteristically strong. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Neat Liquid Film on Salt Plates

For a non-volatile liquid like this compound, the simplest and most common method is to analyze it as a "neat" thin film. This avoids solvent peaks that could interfere with the analysis.

Methodology:

-

Plate Preparation: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Ensure they are transparent, as foggy plates can scatter the IR beam and reduce signal quality.

-

Sample Application: Place a single drop of the liquid sample onto the surface of one salt plate.[6]

-

Film Formation: Place the second salt plate on top of the first and gently rotate them together to spread the liquid into a uniform, thin film. The film should be free of air bubbles.[7]

-

Data Acquisition: Place the sandwiched plates into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Cleaning: After analysis, the salt plates must be cleaned immediately with a dry solvent like anhydrous acetone or methylene chloride and returned to the desiccator to prevent damage from atmospheric moisture.[6]

Predicted IR Spectrum: Key Vibrational Frequencies

The IR spectrum will be dominated by absorptions from the aromatic ring, the alkene, and the alkyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance & Authoritative Grounding |

| ~3080 | C-H Stretch | =C-H (vinylic) | The C-H stretch for sp² hybridized carbons of an alkene typically appears just above 3000 cm⁻¹.[8] |

| ~3025 | C-H Stretch | =C-H (aromatic) | The C-H stretch for sp² hybridized carbons of the benzene ring also appears above 3000 cm⁻¹. |

| 2965-2870 | C-H Stretch | -C-H (alkyl) | Strong, sharp absorptions corresponding to the sp³ C-H stretching of the tert-butyl and allylic methylene groups. The spectrum of tert-butylbenzene shows strong peaks in this region.[9] |

| ~1640 | C=C Stretch | Alkene | This medium-intensity absorption is characteristic of a carbon-carbon double bond stretch. Its position is indicative of a non-conjugated, terminal alkene. |

| ~1615, ~1510 | C=C Stretch | Aromatic Ring | Two or more sharp bands in this region are diagnostic for the stretching vibrations within the benzene ring. |

| ~990, ~910 | C-H Bend | =C-H (alkene out-of-plane) | These two strong bands are highly characteristic of a monosubstituted (vinyl) alkene, -CH=CH₂. They are caused by out-of-plane "wagging" vibrations. |

| ~830 | C-H Bend | Aromatic (out-of-plane) | A strong absorption in the 800-850 cm⁻¹ range is indicative of 1,4-disubstitution (para) on a benzene ring. The IR spectrum of 1,4-di-tert-butylbenzene shows a strong peak in this region.[10] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for volatile, thermally stable compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization of the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity, ensuring that only the pure analyte enters the mass spectrometer at a specific retention time.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a standard ionization method that uses a high-energy electron beam (typically 70 eV) to ionize the molecule, creating a positively charged molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Logical Flow of GC-MS Analysis

Caption: Step-by-step process of GC-MS analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The EI mass spectrum is predicted to show a clear molecular ion peak and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Fragmentation Pathway | Rationale & Mechanistic Insight |

| 174 | [C₁₃H₁₈]⁺• (M⁺•) | Molecular Ion | This peak represents the intact molecule with one electron removed and confirms the molecular weight of 174.28 g/mol . |

| 159 | [M - CH₃]⁺ | Loss of a Methyl Radical | This is the most characteristic fragmentation for a tert-butyl substituted benzene.[11] The loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group results in a highly stable tertiary benzylic carbocation. This is expected to be the base peak (most abundant ion). |

| 133 | [M - C₃H₅]⁺ | Loss of an Allyl Radical | Cleavage of the bond between the aromatic ring and the allyl group (benzylic cleavage) results in the loss of an allyl radical (•C₃H₅, 41 Da), leaving a tert-butylbenzene cation. |

| 117 | [M - C₄H₉]⁺ | Loss of a tert-Butyl Radical | Benzylic cleavage can also result in the loss of the tert-butyl radical (•C₄H₉, 57 Da), leaving an allylbenzene cation. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | While less direct, further fragmentation of the [M - C₄H₉]⁺ ion or other pathways can lead to the formation of the highly stable tropylium ion, a common fragment in alkylbenzenes.[12] |

| 57 | [C₄H₉]⁺ | tert-Butyl Cation | The tert-butyl cation itself is a very stable tertiary carbocation and is expected to be a significant peak. |

| 41 | [C₃H₅]⁺ | Allyl Cation | The allyl cation is resonance-stabilized and is a common fragment observed in the mass spectra of allylic compounds. |

Conclusion

This guide provides a comprehensive, technically grounded framework for the spectroscopic analysis of this compound. By integrating established experimental protocols with predicted spectral data derived from sound chemical principles and analogous compounds, this document serves as an authoritative resource for researchers. The detailed methodologies for NMR, IR, and MS analysis are designed to be self-validating, ensuring that scientists can generate high-quality, reproducible data for structural confirmation, purity assessment, and further chemical investigation.

References

- BenchChem. (n.d.). Characterization of Alkenes using 1H NMR Spectroscopy.

- Lakk-Bogáth, D., Török, P., Pintarics, D., & Kaizer, J. (2024). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids.

- (n.d.). Sample preparation for FT-IR.

- Polymer Chemistry Characterization Lab. (n.d.).

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- ResearchGate. (n.d.). 1 H-NMR (600 MHz), 13 C NMR (150 MHz)

- Scribd. (n.d.).

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- PubChem. (n.d.). 1-(Allyloxy)-4-tert-butylbenzene.

- PubChem. (n.d.). This compound.

- PubMed. (n.d.). Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Styrene.

- inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.

- PubChemLite. (n.d.). This compound (C13H18).

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

- KFUPM. (n.d.). Gas chromatographic determination of styrene in complex pyrolysis gasoline.

- Modgraph. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond.

- NIST. (n.d.). Benzene, tert-butyl-. In NIST Chemistry WebBook.

- NIST. (n.d.). Propene. In NIST Chemistry WebBook.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- SpectraBase. (n.d.). 1-(4-Tert-butylphenyl)propan-2-one.

- NIST. (n.d.). Benzene, tert-butyl- (Condensed Phase IR). In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1,4-Di-tert-butylbenzene.

- SpectraBase. (n.d.). tert-Butylbenzene.

- AIST. (n.d.).

- ResearchGate. (2025).

- mzCloud. (2019). 1-[4-(tert-butyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione.

- PubChem. (n.d.). p-tert-Butylanisole.

- NIST. (n.d.). Benzene, 1,4-bis(1,1-dimethylethyl)-. In NIST Chemistry WebBook.

- Chad's Prep. (2018). 14.

- SpectraBase. (n.d.). 1-(Allyloxy)-4-isopropylbenzene.

- (n.d.). Mass Spectrometry: Fragmentation.

- NIST. (n.d.). Estragole. In NIST Chemistry WebBook.

- ResearchGate. (n.d.).

Sources

- 1. This compound | C13H18 | CID 2757317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. inchemistry.acs.org [inchemistry.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. shimadzu.co.kr [shimadzu.co.kr]

- 9. Benzene, tert-butyl- [webbook.nist.gov]

- 10. Benzene, 1,4-bis(1,1-dimethylethyl)- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 3-(4-tert-Butylphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-(4-tert-Butylphenyl)-1-propene, a molecule of interest in organic synthesis and potentially in the development of novel chemical entities. We will delve into its nomenclature, physicochemical properties, synthesis, and safety considerations, providing a solid foundation for its application in a research and development setting.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The structure is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 1-tert-butyl-4-prop-2-enylbenzene .[1] This name is derived by identifying the longest carbon chain containing the principal functional group, in this case, the benzene ring. The substituents, a tert-butyl group and a prop-2-enyl group, are then named and their positions on the benzene ring are indicated by numerical locants.

In addition to its formal IUPAC name, this compound is known by several synonyms, which are often encountered in chemical literature and commercial catalogs. These include:

It is crucial for researchers to be familiar with these synonyms to ensure a comprehensive literature search and to accurately identify the compound from various suppliers.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, application in reactions, and for purification processes. The key properties of 1-tert-butyl-4-prop-2-enylbenzene are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H18 | [1][3][4] |

| Molecular Weight | 174.28 g/mol | [1][3] |

| CAS Number | 27798-45-4 | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | [5] |

| Boiling Point | Not explicitly found for this compound, but related structures suggest it would be over 200°C at atmospheric pressure. | |

| Density | Not explicitly found. | |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |

Synthesis and Reactivity

The synthesis of 1-tert-butyl-4-prop-2-enylbenzene can be approached through several established organic chemistry methodologies. A common strategy involves the coupling of a tert-butylphenyl precursor with an allyl group.

Illustrative Synthetic Pathway: Grignard Reaction

One plausible synthetic route involves the reaction of a Grignard reagent derived from 4-tert-butylbromobenzene with allyl bromide. This reaction is a classic example of carbon-carbon bond formation.

Sources

An In-Depth Technical Guide to 3-(4-tert-Butylphenyl)-1-propene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-(4-tert-Butylphenyl)-1-propene, a versatile aromatic hydrocarbon of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's characteristics, synthesis, and potential applications.

Introduction: Unveiling a Key Synthetic Building Block

This compound, also known by its IUPAC name 1-tert-butyl-4-prop-2-enylbenzene, is an organic compound featuring a benzene ring substituted with a tert-butyl group at the para position and an allyl group.[1] The presence of both a sterically demanding tert-butyl group and a reactive allyl moiety makes it a valuable intermediate in the synthesis of more complex molecules. The unique structural features of this compound influence its chemical reactivity and potential biological activity, making it a subject of interest in the development of novel therapeutics.[2]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| IUPAC Name | 1-tert-butyl-4-prop-2-enylbenzene | [1] |

| Synonyms | This compound, 1-Allyl-4-(tert-butyl)benzene | [1] |

| CAS Number | 27798-45-4 | [1] |

| Molecular Formula | C₁₃H₁₈ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Boiling Point | 105 °C at 10.5 mmHg | |

| Density (Predicted) | 0.869 g/cm³ | |

| XLogP3 | 4.7 | [1] |

Synthesis and Reactivity: Crafting and Utilizing the Molecule

Plausible Synthetic Strategies

A logical and commonly employed method for the synthesis of terminal alkenes like this compound is the Wittig reaction .[3][4] This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide.[3]

Conceptual Wittig Reaction Workflow:

Caption: Conceptual workflow for the synthesis of this compound via the Wittig reaction.

Another viable approach is the Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[5][6]

Conceptual Heck Reaction Workflow:

Caption: Conceptual workflow for the synthesis of this compound via the Heck reaction.

A Grignard reaction provides a classic method for carbon-carbon bond formation. The reaction of 4-tert-butylbenzylmagnesium bromide with allyl bromide could potentially yield the desired product.[7][8]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the allyl group. The double bond can undergo a variety of reactions, including:

-

Electrophilic Addition: The alkene functionality is susceptible to electrophilic attack, allowing for the introduction of various functional groups across the double bond.[2]

-

Radical Reactions: The allylic position is prone to radical abstraction, leading to the formation of stabilized allylic radicals which can participate in further reactions.[2]

-

Oxidative Cleavage: Ozonolysis or other strong oxidizing agents can cleave the double bond to yield corresponding aldehydes or carboxylic acids.

-

Palladium-Catalyzed Reactions: The terminal alkene can participate in various palladium-catalyzed cross-coupling reactions, further extending its utility as a synthetic intermediate.[1]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the protons of the tert-butyl group. The aromatic protons would appear as a pair of doublets in the aromatic region. The vinyl protons would exhibit a complex splitting pattern due to cis, trans, and geminal couplings.[9] The nine protons of the tert-butyl group would give a sharp singlet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The aromatic carbons, the two sp² carbons of the alkene, the allylic sp³ carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group would all resonate at characteristic chemical shifts.[10][11]

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for this compound on PubChem.[1] Key characteristic absorption bands would include:

-

C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹

-

C=C stretching (alkene): Around 1640 cm⁻¹

-

C=C stretching (aromatic): Around 1600 and 1480 cm⁻¹

-

Out-of-plane C-H bending (alkene and aromatic): In the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl moiety, cleavage at the benzylic position, and rearrangements of the allyl group, providing valuable structural information.[12][13]

Applications in Drug Discovery and Development: A Scaffold of Potential

While direct biological activity data for this compound is not extensively documented, its structural motifs are present in various biologically active molecules. The tert-butylphenyl group is a common feature in medicinal chemistry, often incorporated to enhance lipophilicity and modulate metabolic stability.[8] The allyl group provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Derivatives of similar phenylpropene scaffolds have been investigated for a range of biological activities, highlighting the potential of this chemical class in drug discovery. For instance, various phenylpropene derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[14] The synthesis of pharmaceutical intermediates often relies on versatile building blocks like this compound to construct the core structures of drug candidates.[15]

Workflow for Investigating Biological Potential:

Sources

- 1. This compound | C13H18 | CID 2757317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity and Stability of 3-(4-tert-Butylphenyl)-1-propene

Foreword: Understanding a Multifaceted Building Block

3-(4-tert-Butylphenyl)-1-propene, a substituted allylbenzene, presents a fascinating case study in chemical reactivity, where the interplay between an aromatic ring and an adjacent alkene moiety dictates its synthetic utility and stability profile. This guide moves beyond a simple recitation of facts to provide a causal analysis of the molecule's behavior. For researchers in materials science and drug development, a deep understanding of how the phenyl, allyl, and tert-butyl groups influence one another is paramount for predicting reaction outcomes, designing novel synthetic pathways, and ensuring long-term product integrity. We will explore the molecule's electronic and steric landscape to rationalize its reactivity in key organic transformations and its resilience—or lack thereof—under various stressors.

Molecular Architecture and Physicochemical Properties

The structure of this compound features three key functional domains: a terminal alkene (prop-1-ene), a para-substituted benzene ring, and a sterically demanding tert-butyl group. This unique combination governs its physical properties and provides multiple sites for chemical transformation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ | [1] |

| Molecular Weight | 174.28 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | [3] |

| Boiling Point | ~299 - 301 °C (Predicted for related aldehyde) | [3] |

| XlogP (Predicted) | 4.7 | [1][2] |

| InChIKey | ZCCJDSYKFPGANQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC=C | [1] |

Note: Some physical properties are inferred from closely related structures due to limited direct experimental data for this specific compound.

A Deep Dive into Chemical Reactivity

The reactivity of this compound is not monolithic; it is a composite of the behaviors of its constituent parts, each modulated by the others. The molecule offers three primary centers for reaction: the C=C double bond, the allylic/benzylic C-H bonds at the C3 position, and the aromatic ring.

The Allylic/Benzylic Position: The Epicenter of Reactivity

The carbon atom situated between the phenyl ring and the double bond is both allylic and benzylic. The C-H bonds at this position are significantly weaker than typical sp³ C-H bonds. This is because the removal of a hydrogen atom generates a radical intermediate that is exceptionally stabilized by resonance, with the unpaired electron delocalized across both the π-system of the alkene and the aromatic ring. This inherent stability makes the allylic/benzylic position the preferred site for radical substitution reactions.[4]

Sources

A Technical Guide to the Research Applications of 3-(4-tert-Butylphenyl)-1-propene

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 3-(4-tert-Butylphenyl)-1-propene, a versatile aromatic olefin. While direct, extensive research on this specific molecule is emerging, its structural components—a reactive allyl group and a sterically influential tert-butylphenyl moiety—suggest a broad range of potential uses across several scientific disciplines. This document synthesizes information on the known reactivity of its constituent parts to forecast its utility in polymer chemistry, advanced organic synthesis, and materials science. We will delve into detailed experimental protocols, reaction mechanisms, and the causal reasoning behind experimental designs, offering researchers, scientists, and drug development professionals a comprehensive resource to unlock the potential of this compound.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound, also known as 1-allyl-4-(tert-butyl)benzene, is an organic compound with the molecular formula C₁₃H₁₈.[1] Its structure is characterized by a benzene ring substituted with both a reactive allyl group (-CH₂CH=CH₂) and a bulky tert-butyl group [-C(CH₃)₃]. This unique combination of functional groups makes it a promising candidate for a variety of chemical transformations and applications.

The allyl group provides a site for a wide array of reactions, including polymerization, metathesis, and various addition reactions.[2][3] The tert-butyl group, on the other hand, imparts significant steric hindrance and lipophilicity, which can be strategically employed to influence reaction selectivity, enhance metabolic stability in bioactive molecules, and improve the physical properties of polymers.[4][5] This guide will explore the untapped potential of this compound as a valuable intermediate and monomer in modern chemical research.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in research.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈ | [1][6] |

| Molecular Weight | 174.28 g/mol | [1][6] |

| IUPAC Name | 1-tert-butyl-4-prop-2-enylbenzene | [1][6] |

| CAS Number | 27798-45-4 | [1][6] |

| Synonyms | 1-Allyl-4-(tert-butyl)benzene, 3-(4-tert-Butylphenyl)propene | [1][6] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Potential Research Applications in Polymer Chemistry

The presence of the polymerizable allyl group suggests significant potential for this compound as a monomer in the synthesis of novel polymers with tailored properties. The bulky tert-butylphenyl group is expected to impart unique characteristics to the resulting polymer, such as high thermal stability and specific mechanical properties.

Monomer for Specialty Polymers

Polymers derived from this compound are anticipated to exhibit enhanced thermal stability and a high glass transition temperature (Tg) due to the rigid and bulky nature of the tert-butylphenyl group. These properties are highly desirable for high-performance plastics and specialty coatings.

This protocol outlines a general procedure for the free-radical polymerization of this compound. The use of allylbenzene as a chain-transfer agent in radical polymerization has been documented, which can be a competing reaction.[7][8]

-

Preparation: In a Schlenk flask, dissolve this compound (10.0 g, 57.4 mmol) in anhydrous toluene (50 mL).

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.094 g, 0.57 mmol, 1 mol%).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture at 70°C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a large excess of methanol.

-

Purification: Filter the polymer, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

Causality Behind Experimental Choices: The choice of AIBN as an initiator is due to its well-characterized decomposition kinetics at 70°C. Toluene is selected as the solvent for its ability to dissolve both the monomer and the resulting polymer. The freeze-pump-thaw cycles are critical to remove oxygen, which can inhibit free-radical polymerization.

Co-monomer in Advanced Materials

This compound can be used as a co-monomer with other olefins, such as ethylene or propylene, to create copolymers with modified properties. The incorporation of the tert-butylphenyl group can improve properties like processability and impact resistance.[9]

Workflow for Coordination-Insertion Copolymerization.

Applications in Advanced Organic Synthesis

The dual reactivity of the allyl and aromatic moieties in this compound makes it a valuable scaffold for the synthesis of complex organic molecules, including potential pharmaceutical intermediates and fine chemicals.

Substrate for Catalytic Transformations

The allyl group is amenable to a variety of powerful catalytic reactions, including olefin metathesis, which allows for the efficient formation of new carbon-carbon double bonds.[10][11]

This protocol describes a cross-metathesis reaction between this compound and methyl acrylate using a Grubbs catalyst.

-